molecular formula C17H15N5O B593429 Zaleplon-d4 CAS No. 1781887-91-9

Zaleplon-d4

Cat. No.: B593429
CAS No.: 1781887-91-9
M. Wt: 309.36 g/mol
InChI Key: HUNXMJYCHXQEGX-FMJFQTNXSA-N
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Description

Zaleplon-d4 is a deuterated form of Zaleplon, a nonbenzodiazepine hypnotic agent used primarily for the treatment of insomnia. The compound is characterized by the replacement of hydrogen atoms with deuterium, which can be useful in various analytical and research applications. This compound is often used as an internal standard in mass spectrometry due to its stability and distinct mass difference from the non-deuterated form .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Zaleplon-d4 involves the use of deuterated reagents to replace hydrogen atoms with deuterium. One common method starts with m-nitrobenzaldehyde and triethylamine as raw materials. The core structure of Zaleplon is constructed through a one-pot series reaction without the need for transition metal catalysis. This method is efficient and selective, reducing the formation of isomers and by-products .

Industrial Production Methods

For industrial production, the synthesis route is optimized to ensure high yield and purity. The process involves the reduction of nitro groups and subsequent modifications to introduce the deuterium atoms. The reaction conditions are carefully controlled to maintain the integrity of the deuterated compound and to minimize contamination with non-deuterated forms .

Chemical Reactions Analysis

Types of Reactions

Zaleplon-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce oxides, while reduction can yield amines. Substitution reactions can introduce various halogenated derivatives .

Scientific Research Applications

Zaleplon-d4 is widely used in scientific research, particularly in the following fields:

    Chemistry: As an internal standard in mass spectrometry for the quantitation of Zaleplon levels in biological samples.

    Biology: Used in studies involving the metabolism and pharmacokinetics of Zaleplon.

    Medicine: Research on the efficacy and safety of Zaleplon as a hypnotic agent.

    Industry: Quality control and analytical testing in pharmaceutical manufacturing

Mechanism of Action

Zaleplon-d4 exerts its effects through subunit modulation of the gamma-aminobutyric acid-benzodiazepine receptor chloride channel macromolecular complex. It binds selectively to the brain omega-1 receptor located on the alpha subunit of the gamma-aminobutyric acid-A/chloride ion channel receptor complex. This binding potentiates the inhibitory effects of gamma-aminobutyric acid, leading to sedative and hypnotic effects .

Comparison with Similar Compounds

Similar Compounds

    Zolpidem: Another nonbenzodiazepine hypnotic agent with a similar mechanism of action but different pharmacokinetic properties.

    Zopiclone: A nonbenzodiazepine hypnotic with a longer half-life compared to Zaleplon.

    Eszopiclone: An enantiomer of Zopiclone with similar hypnotic effects

Uniqueness

Zaleplon-d4 is unique due to its deuterated nature, which provides enhanced stability and distinct mass spectrometric properties. This makes it particularly valuable as an internal standard in analytical applications. Additionally, its rapid elimination and short half-life result in fewer residual side effects compared to other hypnotics .

Properties

CAS No.

1781887-91-9

Molecular Formula

C17H15N5O

Molecular Weight

309.36 g/mol

IUPAC Name

N-[3-(3-cyanopyrazolo[1,5-a]pyrimidin-7-yl)-2,4,5,6-tetradeuteriophenyl]-N-ethylacetamide

InChI

InChI=1S/C17H15N5O/c1-3-21(12(2)23)15-6-4-5-13(9-15)16-7-8-19-17-14(10-18)11-20-22(16)17/h4-9,11H,3H2,1-2H3/i4D,5D,6D,9D

InChI Key

HUNXMJYCHXQEGX-FMJFQTNXSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])N(CC)C(=O)C)[2H])C2=CC=NC3=C(C=NN23)C#N)[2H]

SMILES

CC(N(CC)C1=C([2H])C(C2=CC=NC3=C(C#N)C=NN23)=C([2H])C([2H])=C1[2H])=O

Canonical SMILES

CCN(C1=CC=CC(=C1)C2=CC=NC3=C(C=NN23)C#N)C(=O)C

Appearance

A 100 µg/ml or 1 mg/ml solution in methanol

Synonyms

CL 284,846

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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